2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core, a piperazine ring, and a bromophenyl sulfonyl group
Mechanism of Action
Target of Action
Similar compounds have been known to targethepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .
Mode of Action
It’s suggested that the compound interacts with its targets and inhibits the expression of collagen , a key player in the development of fibrosis.
Biochemical Pathways
The compound appears to affect the biochemical pathways involved in the production and deposition of collagen . By inhibiting collagen expression, it potentially disrupts the fibrotic process, thereby exerting its anti-fibrotic effects .
Result of Action
The compound has been found to exhibit significant anti-fibrotic activity . It effectively inhibits the expression of collagen and reduces the content of hydroxyproline in cell culture medium in vitro . These results suggest that the compound could potentially be developed into novel anti-fibrotic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazinone core.
Attachment of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of the piperazine ring with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
- 2-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one
Uniqueness
2-(2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one is unique due to the presence of the bromophenyl group, which can impart distinct electronic and steric properties compared to its chloro and fluoro analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O3S/c17-14-3-5-15(6-4-14)25(23,24)20-11-8-19(9-12-20)10-13-21-16(22)2-1-7-18-21/h1-7H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBUWKNLFUKAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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